Amifloxacin mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amifloxacin mesylate is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various infections, including urinary tract infections and respiratory infections . This compound is a derivative of amifloxacin, which is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amifloxacin mesylate involves several key steps:
Starting Material: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.
Amination: The starting material is reacted with O-(2,4-dinitrophenyl)hydroxylamine in the presence of potassium carbonate in dimethylformamide to yield ethyl 1-amino-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.
Formylation: This intermediate is then formylated using formic acid in acetic anhydride to produce the corresponding formylamino compound.
Methylation: The formylamino compound is methylated using methyl iodide and potassium carbonate in dimethylformamide.
Hydrolysis: The methylated compound is hydrolyzed with sodium hydroxide in refluxing water to obtain 7-chloro-6-fluoro-1,4-dihydro-4-oxo-1-(methylamino)quinoline-3-carboxylic acid.
Condensation: Finally, this compound is condensed with N-methylpiperazine in refluxing pyridine to yield amifloxacin.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Amifloxacin mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of amifloxacin, which can be further studied for their antibacterial properties .
Scientific Research Applications
Amifloxacin mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is studied for its potential use in treating multi-drug resistant bacterial infections.
Mechanism of Action
Amifloxacin mesylate exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV, which are crucial for maintaining the supercoiled structure of bacterial DNA .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.
Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.
Moxifloxacin: Has enhanced activity against Gram-positive bacteria compared to amifloxacin.
Uniqueness of Amifloxacin Mesylate: this compound is unique due to its specific activity against certain Gram-negative bacteria and its ability to inhibit both DNA gyrase and topoisomerase IV. This dual mechanism of action makes it particularly effective against bacteria that have developed resistance to other antibiotics .
Properties
CAS No. |
88036-80-0 |
---|---|
Molecular Formula |
C17H23FN4O6S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C16H19FN4O3.CH4O3S/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20;1-5(2,3)4/h7-9,18H,3-6H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |
InChI Key |
IKMAVYOHGHYOIZ-UHFFFAOYSA-N |
SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amifloxacin mesylate, Win 49,375-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.